molecular formula C4H3N3O4 B3223778 3-Nitroisoxazole-5-carboxamide CAS No. 1224594-00-6

3-Nitroisoxazole-5-carboxamide

Cat. No.: B3223778
CAS No.: 1224594-00-6
M. Wt: 157.08 g/mol
InChI Key: RFRDBWSKPRIDQF-UHFFFAOYSA-N
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Description

3-Nitroisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C4H3N3O4 and its molecular weight is 157.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 157.01235559 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Synthesis

  • Reactivity Studies: 5-Enamino-4-nitroisoxazoles, closely related to 3-nitroisoxazole-5-carboxamide, exhibit reactivity similar to enamines, forming new C–C, C–N, and C–Cl bonds, despite their conjugation to the 4-nitroisoxazole. This opens up possibilities for diverse synthetic applications (Dere et al., 2015).
  • Synthetic Approaches: The synthesis of nitro-substituted isoxazoles, including 3-nitroisoxazoles, involves various methods such as heterocyclization of unsaturated compounds, indicating their versatility as intermediates in organic synthesis (Vasilenko et al., 2019).

Applications in Chemistry and Drug Synthesis

  • Palladium-Catalyzed Activation: Bidentate auxiliaries derived from isoxazole-3-carboxamide moieties have been utilized in Pd-catalyzed C(sp3)-H bond activation. This facilitates the formation of various γ-substituted non-natural amino acids, illustrating the compound's utility in advanced organic synthesis (Pasunooti et al., 2015).
  • Chemoselective Nitration: 5-Aminoisoxazoles with 3-positioned electron-withdrawing groups, akin to this compound, have been chemoselectively nitrated to form 4-nitro derivatives. These compounds demonstrated moderate antibacterial activity, suggesting potential biomedical applications (Sadovnikov et al., 2020).

Biological and Pharmaceutical Research

  • Radiosensitization and Cytotoxic Effects: 5-Nitrofuran-2- and 3-carboxamides, structurally related to this compound, have been synthesized and tested for their ability to radiosensitize hypoxic cells to ionizing radiation. They have also shown potential as direct cytotoxic drugs on hypoxic cells, indicating their relevance in cancer research (Naylor et al., 1990).
  • Herbicidal Activity: 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides show significant herbicidal activity against various weeds, suggesting potential agricultural applications. This demonstrates the diverse biological activity of compounds structurally related to this compound (Hamper et al., 1995).

Properties

IUPAC Name

3-nitro-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c5-4(8)2-1-3(6-11-2)7(9)10/h1H,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRDBWSKPRIDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673113
Record name 3-Nitro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224594-00-6
Record name 3-Nitro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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